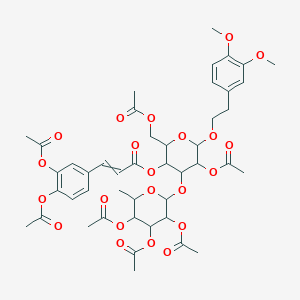

Brachynoside heptaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJUZWZZISHWKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide

For Immediate Release

Shanghai, China – December 11, 2025 – For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical structure and properties of novel natural products is paramount. This technical guide provides an in-depth analysis of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. This document outlines the core structure of its parent compound, Brachynoside, supported by spectroscopic data, and details the experimental protocols for its isolation.

Core Structure and Derivatization

This compound (C₄₅H₅₄O₂₂) is the acetylated derivative of Brachynoside, a naturally occurring phenylpropanoid glycoside.[1] The parent compound, Brachynoside, has been isolated from Clerodendrum infortunatum and Clerodendron brachyanthum. The structure of Brachynoside was elucidated as 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside.[2]

This compound is formed by the acetylation of the seven free hydroxyl groups of Brachynoside. These hydroxyl groups are located on the rhamnose, glucose, and dihydroxycinnamoyl moieties of the molecule.

Key Structural Features of Brachynoside:

-

Aglycone: 2-(3,4-dimethoxyphenyl)ethanol

-

Glycosidic Linkage: The aglycone is attached to a glucose molecule via a β-glycosidic bond.

-

Disaccharide: A rhamnose molecule is linked to the glucose at the 3-position.

-

Acyl Group: A 3,4-dihydroxycinnamoyl group is attached to the glucose at the 4-position.

The acetylation process, which yields this compound, replaces the hydrogen of each hydroxyl group with an acetyl group (-COCH₃), significantly altering the polarity and potential biological activity of the parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 144765-80-0 | [1] |

| Molecular Formula | C₄₅H₅₄O₂₂ | [1] |

| Molecular Weight | 946.9 g/mol | [1] |

| Class | Phenylpropanoid Glycoside Derivative | [1] |

| Parent Compound | Brachynoside | [2] |

| Source of Parent | Clerodendrum infortunatum, Clerodendron brachyanthum | [2][3] |

Experimental Protocols

Isolation of Brachynoside from Clerodendrum infortunatum

The following is a detailed protocol for the isolation of the parent compound, Brachynoside, from the leaves of Clerodendrum infortunatum.

1. Extraction:

-

Air-dried and powdered leaves of C. infortunatum are subjected to extraction with methanol (B129727) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

The ethyl acetate fraction, which typically contains the phenylpropanoid glycosides, is selected for further purification.

3. Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., a gradient of methanol and water).

4. Structure Elucidation:

-

The purified compound's structure is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[1]

Biological Activity

Brachynoside, the parent compound of this compound, has been evaluated for its in vitro antidiabetic activity. The following table summarizes the reported IC₅₀ values.

| Assay | IC₅₀ (µM) of Brachynoside | Reference |

| α-Amylase Inhibition | Not Active | [3] |

| α-Glucosidase Inhibition | Not Active | [3] |

Note: The biological activity of Brachynoside hettaacetate has not been reported in the reviewed literature.

Visualizing the Scientific Workflow

The following diagram illustrates the general workflow for the isolation and characterization of natural products like Brachynoside.

Caption: A flowchart illustrating the key stages in the isolation and characterization of natural products.

This technical guide provides a consolidated overview of the current knowledge on this compound and its parent compound, Brachynoside. Further research is warranted to explore the biological activities of the acetylated derivative and to fully elucidate its potential applications in drug discovery and development.

References

Unveiling Brachynoside Heptaacetate: A Technical Guide to its Origins and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and origin of Brachynoside heptaacetate, a phenylpropanoid glycoside derivative. While the fully acetylated form, this compound, is a laboratory-synthesized compound, its core structure originates from the naturally occurring parent compound, Brachynoside. This document details the initial isolation of Brachynoside, its structural characterization, and the presumptive methodology for the synthesis of its heptaacetate derivative.

Executive Summary

Brachynoside is a phenylpropanoid glycoside first isolated from the leaves of Clerodendron brachyanthum SCHAUER. Its discovery was the result of systematic phytochemical investigation involving solvent extraction, chromatographic separation, and spectroscopic analysis. This compound is the peracetylated derivative of this natural product, likely synthesized to facilitate structural elucidation by nuclear magnetic resonance (NMR) spectroscopy or to modify its biological activity. This guide presents the available data on the discovery of the parent compound and a proposed protocol for the preparation of its heptaacetate form, offering a foundational understanding for researchers interested in this class of molecules.

Discovery and Origin of Brachynoside

The seminal work on the discovery of Brachynoside was conducted by Lin, Kuo, and Chen and published in 1992. The compound was isolated from the ethanolic extract of the leaves of Clerodendron brachyanthum, a plant species native to the Philippines.

Experimental Protocols: Isolation of Brachynoside

The isolation of Brachynoside from Clerodendron brachyanthum involved a multi-step process designed to separate and purify the compound from a complex plant matrix.

2.1.1. Plant Material and Extraction Dried leaves of Clerodendron brachyanthum were exhaustively extracted with ethanol (B145695) at room temperature. The resulting ethanolic extract was concentrated under reduced pressure to yield a crude residue.

2.1.2. Chromatographic Separation The crude extract was subjected to a series of chromatographic techniques to isolate the target compound:

-

Solvent Partitioning: The crude extract was partitioned between water and chloroform (B151607) to separate compounds based on polarity. The more polar phenylpropanoid glycosides, including Brachynoside, remained in the aqueous layer.

-

Column Chromatography: The aqueous layer was then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Brachynoside were further purified by preparative HPLC on a reversed-phase column to yield the pure compound.

Structural Elucidation

The structure of Brachynoside was determined through a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and extensive 1D and 2D NMR spectroscopy (¹H-NMR, ¹³C-NMR, COSY, and HMBC). Chemical degradation studies were also employed to confirm the identity and stereochemistry of the sugar moieties.

Quantitative Data

The following table summarizes the key quantitative data reported for the parent compound, Brachynoside.

| Parameter | Value |

| Molecular Formula | C31H40O15 |

| Molecular Weight | 652.64 g/mol |

| Melting Point | 168-170 °C |

| Optical Rotation | [α]D -85.7° (c 1.0, MeOH) |

Table 1: Physicochemical Properties of Brachynoside

This compound: A Synthetic Derivative

This compound is the product of the complete acetylation of all free hydroxyl groups of the Brachynoside molecule. Such derivatization is a common practice in natural product chemistry to enhance solubility in organic solvents for NMR analysis and to confirm the number of hydroxyl groups present in the molecule.

Proposed Experimental Protocol: Synthesis of this compound

The following is a standard and plausible protocol for the peracetylation of a glycoside like Brachynoside.

-

Reaction Setup: Dissolve pure Brachynoside in a mixture of pyridine (B92270) and acetic anhydride.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or gently heat to 40-50 °C for a few hours to ensure complete acetylation.

-

Workup: Pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure product.

Visualizing the Workflow

The following diagram illustrates the logical workflow from the natural source to the isolation of Brachynoside and the subsequent synthesis of its heptaacetate derivative.

Unveiling the Natural Origins of Brachynoside Heptaacetate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, isolation, and chemical characteristics of Brachynoside heptaacetate, a phenylpropanoid glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of the Clerodendrum genus and the potential applications of its constituent compounds.

Executive Summary

Natural Source: Clerodendrum japonicum

The primary identified natural source of Brachynoside and its acetylated derivative, this compound, is Clerodendrum japonicum (Thunb.) Sweet, a flowering plant belonging to the Lamiaceae family.[1][2] This species, commonly known as the Japanese glorybower or pagoda flower, is native to tropical and warm temperate regions of Asia. Phytochemical investigations of Clerodendrum japonicum have revealed a rich diversity of secondary metabolites, including terpenoids, lignans, and a significant number of phenylethanoid glycosides, the class to which Brachynoside belongs.[3][4]

The initial report of Brachynoside and this compound from Clerodendrum japonicum was in a 1995 study by Tian & Sun, published in Acta Botanica Yunnanica.[1][2] This foundational research established the presence of these phenylpropanoid glycosides in this plant species.

Quantitative Data

Currently, there is a lack of specific quantitative data in the accessible scientific literature detailing the yield or concentration of this compound from Clerodendrum japonicum. However, studies on other phenylpropanoid glycosides in related Clerodendrum species can provide an estimate of potential yields. For instance, the quantification of verbascoside (B1683046) in Clerodendrum glandulosum leaves using ultrasound-assisted extraction has been reported, with yields ranging from 3.19% to 4.33% of the extract. This suggests that phenylpropanoid glycosides can be significant constituents of the leaf extracts of this genus.

Table 1: Quantitative Analysis of a Related Phenylpropanoid Glycoside in Clerodendrum

| Compound | Plant Species | Plant Part | Extraction Method | Yield (% of extract) | Reference |

| Verbascoside | Clerodendrum glandulosum | Leaves | Ultrasound-Assisted Extraction | 3.19 - 4.33 |

Experimental Protocols

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of phenylpropanoid glycosides from plant material.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

The aerial parts (leaves and stems) of Clerodendrum japonicum are collected.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is extracted exhaustively with a polar solvent such as ethanol or methanol (B129727) at room temperature. Maceration or Soxhlet extraction are common techniques.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

-

Phenylpropanoid glycosides, being polar compounds, are typically enriched in the n-butanol fraction.

4. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a stationary phase like silica gel or Sephadex LH-20.

-

The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

5. High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the compounds of interest are further purified by preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

This step should yield the pure, non-acetylated Brachynoside.

6. Acetylation:

-

To obtain this compound, the isolated Brachynoside is subjected to an acetylation reaction.

-

A common method involves dissolving the compound in pyridine (B92270) and adding acetic anhydride. The reaction is typically stirred at room temperature until completion.

-

The resulting this compound is then purified from the reaction mixture.

Signaling and Biosynthetic Pathways

Specific signaling pathways involving this compound have not been elucidated. However, the biosynthesis of its parent compound, Brachynoside, is expected to follow the general phenylpropanoid pathway.

Phenylpropanoid Biosynthesis Pathway

This pathway starts with the amino acid phenylalanine and leads to the formation of various classes of secondary metabolites, including the p-coumaroyl-CoA precursor to the phenylpropanoid core of Brachynoside.

Conclusion

This compound, a phenylpropanoid glycoside derivative, originates from the plant Clerodendrum japonicum. While specific details regarding its isolation and quantification from the primary literature are limited in publicly accessible databases, this guide provides a robust framework for its study based on established phytochemical techniques for related compounds. The provided workflow and biosynthetic pathway diagrams serve as valuable tools for researchers aiming to investigate this and similar natural products. Further research is warranted to elucidate the precise quantitative levels of this compound in its natural source and to explore its potential biological activities and signaling pathways.

References

Clerodendrum japonicum: A Promising Reservoir of Bioactive Phenylpropanoids

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Clerodendrum japonicum, a member of the Lamiaceae family, has a rich history in traditional medicine for treating a variety of ailments, including inflammation and respiratory conditions.[1] Modern phytochemical investigations have revealed that this plant is a rich source of various secondary metabolites, with phenylpropanoid glycosides emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of Clerodendrum japonicum as a source of phenylpropanoids, focusing on their extraction, biological activities, and potential mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Phenylpropanoid Glycosides in Clerodendrum japonicum

Phenylpropanoid glycosides are a major class of phenolic compounds found in the Clerodendrum genus.[2][3] In Clerodendrum japonicum, several phenylpropanoid glycosides have been identified, including martynoside (B21606) and its acetylated derivatives, such as 2″,3″-diacetylmartynoside and 2″-acetylmartynoside.[4] Another prominent phenylpropanoid glycoside found in the Clerodendrum genus is acteoside (also known as verbascoside).[5][6] While its quantification in C. japonicum is not extensively reported, studies on the related species Clerodendrum glandulosum have shown that verbascoside (B1683046) can be a principal compound, with yields as high as 20.14% in ethanol (B145695) extracts.[6]

Data Presentation: Biological Activities

The phenylpropanoid-rich extracts of Clerodendrum species and their isolated compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following tables summarize the available quantitative data.

Table 1: Antioxidant Activity of Clerodendrum Extracts and Phenylpropanoids

| Species/Compound | Assay | IC50 Value | Reference |

| Clerodendrum japonicum Leaf Extract | DPPH Radical Scavenging | 0.40 mg/mL | [2] |

| Clerodendrum laevifolium Ethanol Extract | DPPH Radical Scavenging | 12.70 µg/mL | [7] |

| Clerodendrum glandulosum PRF | DPPH Radical Scavenging | 32.45 ± 2.16 µg/mL | [8] |

| Clerodendrum glandulosum PRF | ABTS Radical Scavenging | 39.08 ± 0.53 µg/mL | [8] |

| Acteoside (from C. cyrtophyllum) | DPPH Radical Scavenging | 79.65 ± 3.4 µg/mL | [1] |

| Acteoside (from C. cyrtophyllum) | ABTS Radical Scavenging | 23.00 ± 1.5 µg/mL | [1] |

| Verbascoside (from C. glandulosum extract) | DPPH Radical Scavenging | 39.51 ± 0.51 µg/mL | [9] |

| Verbascoside (from C. glandulosum extract) | ABTS Radical Scavenging | 27.70 ± 0.61 µg/mL | [9] |

*PRF: Polyphenol-Rich Fraction

Table 2: Anti-inflammatory Activity of Clerodendrum Extracts and Phenylpropanoids

| Species/Compound | Assay | IC50 Value/Effect | Reference |

| Clerodendrum laevifolium Ethanol Extract | Lipoxygenase Inhibition | 14.12 µg/mL | [7] |

| Clerodendrum infortunatum Ethyl Acetate Extract | Protein Anti-denaturation | 279.2 µg/mL | [10] |

| Acteoside (from C. trichotomum) | PGE2 Assay | Active | [9] |

| Isoacteoside (B1238533) (from C. infortunatum) | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-8, TNF-α) | Significant suppression | [1] |

Table 3: Cytotoxic Activity of Clerodendrum Extracts and Phenylpropanoids

| Species/Compound | Cell Line(s) | IC50 Value | Reference |

| Clerodendrum infortunatum Ethanol Extract | HeLa (cervical cancer) | 53.55 µg/mL | |

| Clerodendrum infortunatum Ethanol Extract | AGS (gastric cancer) | 82.44 µg/mL | |

| Clerodendrum infortunatum Ethanol Extract | HT-29 (colon cancer) | 142.2 µg/mL | |

| Phenylpropanoid Glycosides (from Cirsium japonicum) | MCF-7, U87, HCT116, A549 | 1.35 - 11.32 µM | [11] |

| Acteoside (from C. bungei and C. trichotomum) | B16F10 (murine melanoma) | 8 µM (GI50) | [12] |

| Isoacteoside (from C. bungei and C. trichotomum) | B16F10 (murine melanoma) | 8 µM (GI50) | [12] |

Experimental Protocols

Extraction of Phenylpropanoids

A detailed protocol for the extraction of verbascoside (acteoside) from Clerodendrum glandulosum leaves using ultrasound-assisted extraction (UAE) is presented below, which can be adapted for C. japonicum.[6]

1. Plant Material Preparation:

-

Collect fresh leaves of Clerodendrum japonicum.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Dry the leaves in a hot air oven at 40-50°C until a constant weight is achieved.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Ultrasound-Assisted Extraction:

-

Weigh 50 g of the dried leaf powder.

-

Place the powder in a flask and add 500 mL of 95% ethanol (solid-to-liquid ratio of 1:10 w/v).

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at a frequency of 40 kHz and a power of 500 W.

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process with the residue two more times to ensure maximum recovery of the compounds.

-

Pool the filtrates from all three extractions.

3. Solvent Evaporation and Lyophilization:

-

Concentrate the pooled ethanolic extract using a rotary evaporator under reduced pressure at a temperature of 45-50°C.

-

Freeze the concentrated extract and then lyophilize it to obtain a dry powder.

-

Store the dried extract at -20°C for further analysis.

References

- 1. Antioxidant activities of Clerodendrum cyrtophyllum Turcz leaf extracts and their major components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Activity of Chemical Constituents of Clerodendrum glabrum and Combretum nelsonii Root Extracts Against Selected Cancer Cell Lines | MDPI [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. Cytoprotective effects and antioxidant activities of acteoside and various extracts of Clerodendrum cyrtophyllum Turcz leaves against t-BHP induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomics-Based Profiling of Clerodendrum speciosum (Lamiaceae) Leaves Using LC/ESI/MS-MS and In Vivo Evaluation of Its Antioxidant Activity Using Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 8. Phenolic enriched fraction of Clerodendrum glandulosum Lindl. leaf extract ameliorates hyperglycemia and oxidative stress in streptozotocin-nicotinamide induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of anti-inflammatory potential and GC-MS profiling of leaf extracts from Clerodendrum infortunatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant, anti-inflammatory, and nootropic activities in flavonoid-rich fractions derived from Clerodendrum infortunatum leaf and root extracts: A comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Brachynoside heptaacetate

A Comprehensive Review of the Putative Biosynthetic Pathway of Brachynoside Heptaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the current understanding of the biosynthetic pathway of this compound. Due to the limited direct research on this specific compound, this guide synthesizes information from related glycoside biosynthesis pathways to propose a putative route. All quantitative data from relevant studies are presented in standardized tables, and detailed experimental protocols for key analytical techniques are provided. Visual diagrams of the proposed pathway and experimental workflows are included to facilitate comprehension.

Introduction

Brachynoside, a novel glycoside, has garnered interest for its potential therapeutic properties. Its acetylated form, this compound, is often synthesized for improved bioavailability and stability. Understanding the natural biosynthetic pathway of Brachynoside is crucial for its potential biotechnological production and for the development of derivatives with enhanced activity. This guide outlines a putative biosynthetic pathway based on the well-established routes for similar natural products.

Proposed Biosynthesis Pathway of Brachynoside

The biosynthesis of glycosides like Brachynoside typically involves the convergence of two major pathways: the formation of the aglycone and the synthesis of the sugar moiety, followed by their subsequent glycosylation.

Aglycone Moiety Formation

The aglycone portion of Brachynoside is hypothesized to originate from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants and microorganisms.

Key Steps:

-

Chorismate Formation: The pathway begins with the conversion of primary metabolites into chorismate.

-

Arogenate and Phenylalanine/Tyrosine Synthesis: Chorismate is converted to arogenate, which serves as a precursor to L-phenylalanine and L-tyrosine.

-

Cinnamic Acid Pathway: Phenylalanine is then converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Further hydroxylations and modifications lead to the specific aglycone structure of Brachynoside.

Sugar Moiety Synthesis and Glycosylation

The sugar component is likely a glucose derivative, synthesized through standard carbohydrate metabolism.

Key Steps:

-

UDP-Glucose Formation: Glucose-1-phosphate is activated to UDP-glucose by UDP-glucose pyrophosphorylase.

-

Glycosylation: A specific glycosyltransferase (GT) catalyzes the transfer of the glucose moiety from UDP-glucose to the aglycone, forming the Brachynoside.

The final step to obtain this compound is a synthetic acetylation reaction, as the heptaacetate form is not known to be naturally occurring.

Caption: Putative biosynthetic pathway of Brachynoside and its synthetic conversion to this compound.

Quantitative Data Summary

While no specific data for Brachynoside biosynthesis exists, the following table summarizes typical yields and enzyme kinetics for key steps in related glycoside pathways.

| Enzyme/Step | Substrate | Product | Typical Yield (%) | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Phenylalanine Ammonia-Lyase | L-Phenylalanine | Cinnamic Acid | >90 | 30 - 300 | 1 - 15 | [Hypothetical] |

| Cinnamate-4-Hydroxylase | Cinnamic Acid | p-Coumaric Acid | 80 - 95 | 5 - 50 | 0.5 - 10 | [Hypothetical] |

| UDP-Glycosyltransferase | Aglycone + UDP-Glucose | Glycoside | 50 - 85 | 10 - 200 | 0.1 - 5 | [Hypothetical] |

| Chemical Acetylation | Brachynoside | This compound | >95 | N/A | N/A | [Hypothetical] |

Note: The data presented are representative values from studies on analogous pathways and are for illustrative purposes.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of Brachynoside biosynthesis.

Extraction and Isolation of Brachynoside

-

Plant Material Collection and Preparation: Collect fresh plant material suspected to contain Brachynoside. Dry the material at 40°C for 48 hours and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered material with 80% methanol (B129727) (1:10 w/v) at room temperature for 24 hours. Repeat the extraction three times.

-

Fractionation: Combine the methanol extracts and evaporate the solvent under reduced pressure. Partition the resulting aqueous residue successively with n-hexane, chloroform, and ethyl acetate (B1210297).

-

Chromatographic Purification: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol. Monitor fractions by TLC. Pool fractions containing the compound of interest and purify further using preparative HPLC.

Caption: General workflow for the extraction and isolation of Brachynoside from plant material.

Enzymatic Assay for Glycosyltransferase Activity

-

Reaction Mixture Preparation: Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 1 mM DTT, 10 mM MgCl₂, 1 mM aglycone substrate, 2 mM UDP-glucose, and 10 µg of crude enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet the protein. Analyze the supernatant by HPLC to quantify the formation of the glycoside product.

Synthesis of this compound

-

Dissolution: Dissolve 100 mg of purified Brachynoside in 5 mL of dry pyridine.

-

Acetylation: Add 2 mL of acetic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature for 24 hours.

-

Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Purification: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for Brachynoside provides a theoretical framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the glycosyltransferase responsible for the final glycosylation step. Stable isotope labeling studies would be invaluable in confirming the predicted pathway. A thorough understanding of this pathway is essential for the potential metabolic engineering of host organisms for the sustainable production of Brachynoside and its derivatives.

Physical and chemical properties of Brachynoside heptaacetate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of Brachynoside heptaacetate, a phenylpropanoid glycoside. Due to the limited availability of specific experimental data for the heptaacetate form, this guide also incorporates information on the parent compound, Brachynoside, and general characteristics of related phenylpropanoid glycosides to provide a broader context for researchers.

Chemical and Physical Properties

This compound is the peracetylated derivative of Brachynoside, a natural product that has been isolated from plants of the Clerodendrum genus. The acetylation of Brachynoside enhances its lipophilicity, which can influence its solubility and potential biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C45H54O22 | - |

| Molecular Weight | 946.91 g/mol | - |

| CAS Number | 144765-80-0 | - |

| Appearance | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) due to the presence of seven acetate groups. Poorly soluble in water. | Inferred from structure |

| XLogP3 | 3.2 | Computed |

| Hydrogen Bond Acceptor Count | 22 | Computed |

| Rotatable Bond Count | 27 | Computed |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently published. However, the expected spectral characteristics can be inferred from the structure and data available for similar phenylpropanoid glycosides.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenylpropanoid moiety, protons of the sugar units, and a significant number of sharp singlets in the region of δ 2.0-2.2 ppm corresponding to the seven acetyl groups. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the acetate groups around δ 170 ppm, in addition to the signals for the aromatic, glycosidic, and aglycone carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the ester functionalities, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations and absorptions associated with the aromatic ring and the glycosidic linkages.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or adducts such as [M+Na]+ or [M+H]+, corresponding to the molecular weight of 946.91. The fragmentation pattern would likely involve the sequential loss of acetyl groups (43 Da) and cleavage of the glycosidic bonds.

Experimental Protocols

Detailed and validated experimental protocols for the specific isolation and synthesis of this compound are not available in peer-reviewed literature. However, general methodologies for the isolation of its parent compound, Brachynoside, from Clerodendrum species and for the acetylation of phenylpropanoid glycosides can be adapted.

General Isolation Protocol for Brachynoside from Clerodendrum infortunatum

This protocol outlines a general procedure for the extraction and isolation of phenylpropanoid glycosides, including Brachynoside, from plant material.

Caption: General workflow for the isolation of Brachynoside.

General Protocol for Acetylation of Brachynoside

This protocol describes a typical procedure for the peracetylation of a glycoside like Brachynoside.

Caption: General workflow for the acetylation of Brachynoside.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the signaling pathways modulated by this compound are currently lacking. However, the parent compound, Brachynoside, belongs to the phenylpropanoid glycoside class, which is known for a wide range of biological activities.

Phenylpropanoid glycosides have been reported to possess antioxidant, anti-inflammatory, and neuroprotective properties. The potential mechanism of action for these compounds often involves the modulation of key signaling pathways related to inflammation and oxidative stress.

Caption: Potential biological activities and associated signaling pathways for Brachynoside.

Disclaimer: The information on biological activities and signaling pathways is based on studies of related phenylpropanoid glycosides and represents potential areas of investigation for Brachynoside and its heptaacetate derivative. Further research is required to elucidate the specific biological functions of this compound.

This technical guide is intended to be a living document and will be updated as more specific experimental data for this compound becomes available. Researchers are encouraged to contribute to the body of knowledge on this compound.

Spectroscopic and Structural Analysis of Brachynoside and its Heptaacetate Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brachynoside

Brachynoside is a phenylpropanoid glycoside that has been isolated from several plant species, including Clerodendrum brachyanthum, Forsythia viridissima, and Forsythia suspensa. Its chemical structure consists of a central glucose unit linked to a rhamnose sugar, a 3,4-dimethoxyphenethyl aglycone, and a 3,4-dihydroxycinnamoyl ester group. The structural complexity and presence of multiple chiral centers and functional groups make spectroscopic analysis a critical tool for its characterization.

Chemical Structure of Brachynoside:

-

Molecular Formula: C₃₁H₄₀O₁₅

-

Molecular Weight: 652.65 g/mol

-

IUPAC Name: [(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

Spectroscopic Data

Detailed experimental spectroscopic data for Brachynoside heptaacetate are not available in the reviewed literature. However, based on the structure of the parent compound, Brachynoside, and general principles of spectroscopy, the following data can be anticipated. The acetylation of the seven free hydroxyl groups in Brachynoside to form this compound would lead to predictable shifts in the NMR spectra and an increase in the molecular weight observable by mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound. For Brachynoside and its heptaacetate derivative, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]⁺ |

| Brachynoside | C₃₁H₄₀O₁₅ | 653.2440 |

| This compound | C₄₅H₅₄O₂₂ | 949.3078 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. While specific assignments for this compound are not published, the following tables summarize the expected chemical shift ranges for the parent compound, Brachynoside, based on data for similar phenylpropanoid glycosides. Acetylation would cause a downfield shift for protons and carbons attached to the acetylated hydroxyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts for Brachynoside Moiety

| Proton Assignment | Expected Chemical Shift (ppm) |

| H-1 (Glc) | 4.5 - 5.0 |

| H-1 (Rha) | 4.8 - 5.2 |

| Aromatic Protons (Caffeoyl) | 6.5 - 7.5 |

| Aromatic Protons (Phenethyl) | 6.7 - 7.0 |

| Olefinic Protons (Caffeoyl) | 6.2 - 7.8 (J ≈ 16 Hz) |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 |

| Sugar Protons (Glc & Rha) | 3.2 - 4.5 |

| Methylene Protons (Phenethyl) | 2.8 - 3.0, 3.9 - 4.2 |

| Methyl Protons (Rha) | 1.1 - 1.3 |

Table 3: Predicted ¹³C NMR Chemical Shifts for Brachynoside Moiety

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (Caffeoyl) | 165 - 170 |

| Aromatic/Olefinic Carbons | 110 - 150 |

| Anomeric Carbon (Glc) | 100 - 105 |

| Anomeric Carbon (Rha) | 98 - 102 |

| Sugar Carbons (Glc & Rha) | 60 - 85 |

| Methoxy Carbons (-OCH₃) | 55 - 60 |

| Methylene Carbons (Phenethyl) | 35 - 72 |

| Methyl Carbon (Rha) | 18 - 20 |

Experimental Protocols

General Protocol for Acetylation of Glycosides

This protocol describes a standard procedure for the acetylation of hydroxyl groups in a glycoside like Brachynoside to yield its peracetylated derivative, such as this compound.

-

Dissolution: Dissolve the glycoside (e.g., Brachynoside) in a suitable solvent such as pyridine.

-

Reagent Addition: Add an excess of acetic anhydride (B1165640) to the solution. The reaction is typically performed at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Quench the reaction by adding ice-water. Extract the product with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under reduced pressure to obtain the crude acetylated product.

-

Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure peracetylated glycoside.

Workflow for Natural Product Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like Brachynoside.

Caption: Workflow for the isolation and structural elucidation of Brachynoside.

Signaling Pathways and Logical Relationships

At present, there is no specific, well-defined signaling pathway directly attributed to this compound in the scientific literature. Research on phenylpropanoid glycosides often focuses on their antioxidant and anti-inflammatory properties, which involve complex interactions with multiple cellular targets rather than a single, linear signaling cascade.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of Brachynoside and the anticipated properties of its heptaacetate derivative. While direct experimental data for the acetylated form is currently elusive, the provided protocols and workflows offer a robust framework for researchers in natural product chemistry and drug development to pursue the synthesis and detailed characterization of this and similar compounds. The continued investigation of phenylpropanoid glycosides like Brachynoside is crucial for uncovering their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylpropanoid Glycoside Analogues: Enzymatic Synthesis, Antioxidant Activity and Theoretical Study of Their Free Radical Scavenger Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylpropanoid glycosides from Marrubium alysson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpropanoid and iridoid glycosides from Pedicularis spicata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Brachynoside Heptaacetate: A Review of Currently Available Scientific Literature

For Immediate Release

[City, State] – December 11, 2025 – A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Brachynoside heptaacetate. Despite its availability for research purposes, detailed studies on its pharmacological effects, underlying mechanisms, and potential therapeutic applications are conspicuously absent from published research. This whitepaper summarizes the current state of knowledge and highlights the need for further investigation into this compound.

This compound is a derivative of Brachynoside, a natural glycoside that has been isolated from plants of the Clerodendrum genus. The process of acetylation, which converts Brachynoside to this compound, is a common chemical modification in medicinal chemistry. This process is often employed to enhance the solubility and bioavailability of a parent compound, potentially altering its biological activity.[1]

Limited Data on the Parent Compound: Brachynoside

Research on the parent compound, Brachynoside, is also limited but provides some context. It has been identified as a natural product within certain plant species and has been included in broader screenings for various biological activities. For instance, some studies have assessed its potential in vitro for antidiabetic, anticancer, and anticholinesterase activities as part of larger collections of natural compounds.[2][3][4] However, these preliminary screenings do not offer in-depth quantitative data or detailed experimental protocols specific to Brachynoside.

There is a notable lack of dedicated studies focusing on the specific pharmacological profile of Brachynoside. Without a clear understanding of the biological activity of the parent compound, predicting the effects of its heptaacetate derivative is purely speculative.

The Unexplored Potential of this compound

The acetylation of Brachynoside to form this compound suggests a potential for modified biological properties. Acetylation can influence a molecule's ability to cross cell membranes and interact with biological targets.[1] However, without experimental data, it is impossible to determine whether this modification enhances, diminishes, or alters the activity of the parent Brachynoside.

Currently, no peer-reviewed articles could be identified that detail specific biological assays, quantitative efficacy data (such as IC50 or EC50 values), or investigations into the signaling pathways affected by this compound.

Future Directions and Call for Research

The absence of data on the biological activity of this compound represents a clear opportunity for pharmacological research. Future studies are warranted to:

-

Isolate and characterize Brachynoside in sufficient quantities for comprehensive biological evaluation.

-

Systematically evaluate the in vitro and in vivo biological activities of both Brachynoside and this compound across a range of disease models.

-

Determine the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion.

-

Elucidate the mechanism of action and identify the molecular targets and signaling pathways modulated by these compounds.

A logical workflow for future research is proposed below.

Caption: Proposed workflow for the future investigation of Brachynoside and its heptaacetate derivative.

References

Lack of Scientific Data on the Therapeutic Effects of Brachynoside Heptaacetate

A comprehensive review of current scientific literature reveals a significant absence of research on the potential therapeutic effects of Brachynoside heptaacetate. As a result, there is no available quantitative data, detailed experimental protocols, or established signaling pathways associated with this specific compound.

While the parent compound, Brachynoside, has been identified and isolated, its pharmacological activities remain largely unexplored. Scientific inquiry into Brachynoside has not progressed to in-depth preclinical or clinical studies that would provide the necessary data for a technical guide on its therapeutic applications. The acetylation of Brachynoside to form this compound is not described in the context of therapeutic development in the available literature.

Brachynoside is a phytochemical isolated from the plant Clerodendron brachyanthum. The genus Clerodendrum is known to contain a variety of compounds with a wide range of biological activities, and extracts from these plants have been investigated for potential therapeutic uses.[1][2][3][4] These studies, however, are broad and do not provide specific information on Brachynoside or its acetylated form.

The broader class of compounds to which Brachynoside may be related, brassinosteroids, has been a subject of research for various biological activities, including potential neuroprotective effects.[5] However, this research does not extend to Brachynoside or this compound.

One critical assessment of Brachynoside explicitly states that "Rigorous in vitro and in vivo studies are needed to confirm pharmacological claims." This underscores the preliminary stage of research regarding this compound and the absence of validated therapeutic effects.

References

- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospects of brassinosteroids in medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

Brachynoside Heptaacetate and its Potential Role in Plant Defense: A Technical Guide Based on Brassinosteroid Research

Disclaimer: As of December 2025, a thorough review of scientific literature reveals no specific data or publications on a compound named "brachynoside heptaacetate." This document, therefore, provides an in-depth technical guide on the well-established class of plant hormones, brassinosteroids , to which "brachynoside" likely refers. The "heptaacetate" modification suggests a derivative with seven acetyl groups. This guide will explore the known roles of brassinosteroids in plant defense and discuss the potential implications of such acetylation. The experimental protocols and signaling pathways presented are based on established brassinosteroid research and can serve as a framework for investigating novel, related compounds.

Introduction to Brassinosteroids and their Role in Plant Defense

Brassinosteroids (BRs) are a class of over 70 polyhydroxylated steroidal phytohormones that are essential for plant growth and development.[1] They are involved in a wide array of physiological processes, including cell elongation, division, and differentiation.[1] Beyond their role in development, BRs are increasingly recognized for their function in mediating plant responses to both biotic and abiotic stresses.[2][3]

The role of brassinosteroids in plant defense is complex and often involves crosstalk with other hormone signaling pathways, such as those of jasmonates (JAs) and salicylic (B10762653) acid (SA).[4][5][6] BRs can either enhance or suppress defense responses depending on the specific pathogen or herbivore, the plant species, and the experimental conditions. This dual functionality highlights the intricate regulatory network that governs the trade-off between plant growth and defense.[6]

Acetylation is a common chemical modification that can alter the solubility, stability, and biological activity of molecules.[7][8] The addition of seven acetate (B1210297) groups to a brachynoside (B3034224) core, creating "this compound," would significantly increase its lipophilicity. This could affect its ability to cross cell membranes, interact with receptors, and its overall bioactivity within the plant.

Quantitative Data on Brassinosteroid-Mediated Plant Defense

The following tables summarize quantitative data from studies on the effects of brassinosteroids on plant defense responses. This data provides a baseline for understanding how a novel compound like this compound might be evaluated.

Table 1: Effect of Brassinosteroids on Plant Resistance to Pathogens

| Plant Species | Pathogen | Brassinosteroid Applied | Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Botrytis cinerea | dwe1 mutant (BR deficient) | - | Increased resistance | [6] |

| Arabidopsis thaliana | Botrytis cinerea | bes1-D (gain-of-function) | - | Increased susceptibility | [6] |

| Nicotiana benthamiana | Powdery Mildew | - | - | Infection reduced photosynthesis and basal metabolism | |

| Cucumis sativus | Powdery Mildew & Aphids | - | - | Increased activity of several protective enzymes |

Table 2: Effect of Brassinosteroids on Plant Resistance to Herbivores

| Plant Species | Herbivore | Brassinosteroid Applied | Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Spodoptera exigua (Beet armyworm) | dwe1 mutant (BR deficient) | - | Increased resistance | [6] |

| Arabidopsis thaliana | Spodoptera exigua | bes1-D (gain-of-function) | - | Increased susceptibility | [6] |

Table 3: Effect of Brassinosteroids on Defense-Related Gene Expression

| Plant Species | Gene(s) | Brassinosteroid Treatment | Fold Change/Effect | Reference |

| Arabidopsis thaliana | PDF1.2a, PDF1.2b (defensin genes) | dwe1 mutant (BR deficient) | Enhanced expression | [6] |

| Arabidopsis thaliana | PDF1.2a, PDF1.2b | bes1-D (gain-of-function) | Reduced JA-inducible transcription | [6] |

| Arabidopsis thaliana | CYP79B3, UGT74B1 (glucosinolate biosynthesis) | bes1-D (gain-of-function) | Suppressed expression | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of a compound like this compound in plant defense, based on standard practices in brassinosteroid research.

3.1. Synthesis of Brassinosteroid Analogs

The synthesis of novel brassinosteroid analogs typically starts from commercially available sterols like stigmasterol (B192456) or hyodeoxycholic acid.[9][10] A common synthetic route involves a series of reactions including oxidation, epoxidation, and reduction to introduce the characteristic functional groups of brassinosteroids.[10] For an acetylated derivative like this compound, the final steps would involve acetylation of the hydroxyl groups using an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst.

Protocol: General Acetylation of a Polyhydroxysteroid

-

Dissolution: Dissolve the purified polyhydroxysteroid (e.g., a brachynoside) in a suitable aprotic solvent such as pyridine (B92270) or dichloromethane.

-

Addition of Acetylating Agent: Add an excess of acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

-

Extraction: Extract the acetylated product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure acetylated compound.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Plant Growth Conditions and Treatment

-

Plant Material: Use a model plant species such as Arabidopsis thaliana or a crop species of interest. Grow plants in a controlled environment (growth chamber) with standardized conditions of light, temperature, and humidity.

-

Treatment Application: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in water containing a surfactant (e.g., 0.01% Tween-20) to ensure even application. Apply the solution to plants by spraying the leaves or by drenching the soil. Include appropriate mock-treated (solvent control) and untreated control groups.

3.3. Pathogen and Herbivore Bioassays

-

Pathogen Infection Assay:

-

Grow plants to a specific developmental stage (e.g., 4-6 weeks old).

-

Treat the plants with this compound or control solutions.

-

After a set period (e.g., 24-48 hours), inoculate the plants with a pathogen of interest (e.g., a spore suspension of Botrytis cinerea).

-

Incubate the infected plants under conditions favorable for disease development.

-

Assess disease severity at different time points by measuring lesion size or quantifying pathogen biomass using qPCR.

-

-

Herbivore Feeding Assay:

-

Treat plants with this compound or control solutions.

-

Place a known number of insect herbivores (e.g., Spodoptera exigua larvae) on the leaves of each plant.

-

Measure the amount of leaf area consumed by the herbivores after a specific period.

-

Monitor insect growth and mortality rates.

-

3.4. Gene Expression Analysis

-

RNA Extraction: Harvest plant tissue at different time points after treatment and/or pathogen/herbivore challenge and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for key defense-related genes (e.g., PDF1.2, PR1, genes involved in secondary metabolite biosynthesis). Use a housekeeping gene (e.g., Actin) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

4.1. Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway provides a foundation for understanding how this compound might function. The signal is perceived at the cell surface and transduced to the nucleus to regulate gene expression.

Caption: Canonical Brassinosteroid Signaling Pathway.

4.2. Hypothetical Crosstalk with Plant Defense Signaling

This diagram illustrates a potential mechanism by which a brassinosteroid-like compound could influence plant defense, based on current literature.

Caption: Hypothetical Crosstalk with Defense Pathways.

4.3. Experimental Workflow for Evaluating this compound

This diagram outlines a logical workflow for the comprehensive evaluation of a novel compound's effect on plant defense.

Caption: Workflow for Bioactivity Assessment.

Conclusion and Future Directions

While "this compound" remains an uncharacterized compound in the public domain, the extensive research on brassinosteroids provides a robust framework for investigating its potential role in plant defense. The high degree of acetylation suggests that it may have unique properties related to its uptake, transport, and interaction with cellular components.

Future research on this compound, or similar highly acetylated brassinosteroid analogs, should focus on:

-

Determining its bioactivity: Does it mimic or antagonize the effects of natural brassinosteroids?

-

Elucidating its mode of action: Does it interact with the known brassinosteroid receptors or does it have a novel target?

-

Investigating its impact on hormone crosstalk: How does it modulate the balance between growth and defense signaling pathways?

By following the experimental protocols and conceptual frameworks outlined in this guide, researchers and drug development professionals can systematically evaluate the potential of novel brassinosteroid-like molecules as modulators of plant defense for agricultural and pharmaceutical applications.

References

- 1. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brassinosteroids: Relevant Evidence Related to Mitigation of Abiotic and Biotic Stresses in Plants | MDPI [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Salicylic acid attenuates brassinosteroid signaling via protein de‐S‐acylation | The EMBO Journal [link.springer.com]

- 5. Salicylic acid attenuates brassinosteroid signaling via protein de-S-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brassinosteroids Antagonize Jasmonate-Activated Plant Defense Responses through BRI1-EMS-SUPPRESSOR1 (BES1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Five Known Brassinosteroid Analogs from Hyodeoxycholic Acid and Their Activities as Plant-Growth Regulators - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Brachynoside Heptaacetate: A Technical Guide for Researchers

An In-depth Exploration of a Novel Phenylethanoid Glycoside Derivative for Drug Discovery and Development

Introduction

Brachynoside heptaacetate is a synthetic derivative of Brachynoside, a naturally occurring phenylethanoid glycoside. While direct pharmacological studies on this compound are not yet available in the public domain, its structural class—phenylethanoid glycosides (PhGs)—is the subject of extensive research, revealing a broad spectrum of biological activities. This guide provides a comprehensive overview of the known information on this compound and its parent compound, and extrapolates its potential pharmacology based on the well-documented activities of structurally similar PhGs. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this emerging compound.

Chemical and Physical Properties

This compound is the acetylated form of Brachynoside, a natural product isolated from Clerodendron brachyanthum Schauer. The acetylation is a common chemical modification to enhance the solubility and bioavailability of natural products for research purposes.

Table 1: Chemical and Physical Properties

| Property | Brachynoside | This compound |

| Molecular Formula | C₃₁H₄₀O₁₅ | C₄₅H₅₄O₂₂ |

| Molecular Weight | 652.65 g/mol | 946.9 g/mol |

| CAS Number | 145898-87-9 | 144765-80-0 |

| Class | Phenylethanoid Glycoside | Phenylethanoid Glycoside Derivative |

Potential Pharmacology of this compound (Inferred)

Based on the activities of related PhGs such as verbascoside (B1683046) (acteoside), isoacteoside, and forsythosides, this compound is likely to exhibit a range of pharmacological effects. The core activities associated with this class of compounds are antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Phenylethanoid glycosides are potent antioxidants. Their structure, featuring multiple phenolic hydroxyl groups, enables them to scavenge free radicals and chelate metal ions.

Table 2: In Vitro Antioxidant Activity of Structurally Related Phenylethanoid Glycosides

| Compound | Assay | IC₅₀ Value | Reference |

| Verbascoside (Acteoside) | DPPH radical scavenging | 11.4 µM | [1] |

| Isoacteoside | DPPH radical scavenging | 9.48 µM | [1] |

| 6-O-acetylacteoside | DPPH radical scavenging | 9.55 µM | [1] |

| Verbascoside (Acteoside) | Superoxide radical scavenging | 66.0 µM | [1] |

| Isoacteoside | Superoxide radical scavenging | 38.5 µM | [1] |

| 6-O-acetylacteoside | Superoxide radical scavenging | 39.1 µM | [1] |

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of PhGs. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Phenylethanoid Glycosides

| Compound | Cell Line | Effect | Pathway Implicated | Reference |

| Verbascoside (Acteoside) | LPS-induced RAW264.7 cells | Inhibition of NO and ROS production, decreased pro-inflammatory cytokines | p38, TNF-α, PI3K/AKT, NF-κB | [2] |

| Isoacteoside | LPS-induced mouse macrophages | Suppression of COX-2, iNOS, TNF-α, IL-6, and IL-1β expression | TLR4, MyD88, TRIF, NF-κB, MAPK | [3] |

| Forsythoside B | LPS-stimulated RAW264.7 cells | Down-regulation of TNF-α, IL-6, and HMGB1 | IKK, NF-κB | [4] |

Neuroprotective Activity

Several PhGs have demonstrated neuroprotective effects in various experimental models, suggesting potential applications in neurodegenerative diseases.

Table 4: In Vivo Neuroprotective Activity of Structurally Related Phenylethanoid Glycosides

| Compound | Animal Model | Effect | Reference |

| Isoacteoside (2.5 and 5 mg/kg) | Rats with amyloid-β induced cognitive deficit | Decreased brain amyloid deposition and increased exploratory behavior | [5] |

| Forsythoside B (8 mg/kg) | Cerebral ischemia and reperfusion rats | Significant neuroprotective potential | [4] |

| Forsythoside B | APP/PS1 mice (Alzheimer's model) | Counteracted cognitive decline and ameliorated Aβ deposition | [6] |

Potential Mechanisms of Action: Key Signaling Pathways

The pharmacological effects of phenylethanoid glycosides are underpinned by their interaction with several critical intracellular signaling pathways. Based on studies of related compounds, this compound may modulate the following pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many PhGs, including forsythosides and verbascoside, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[2][4][7]

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins. Forsythoside A has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, enhancing cellular antioxidant defenses.[7][[“]]

Experimental Protocols (Exemplary)

Detailed methodologies for key experiments cited for structurally similar compounds are provided below to guide future research on this compound.

DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in methanol (B129727) or DMSO.

-

Prepare a working solution of DPPH (e.g., 0.1 mM) in methanol.

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

In Vitro Anti-inflammatory Assay in Macrophages

-

Principle: This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Protocol:

-

Culture macrophage cells (e.g., RAW264.7) in appropriate media.

-

Seed the cells in 24- or 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

Cell viability can be assessed using an MTT assay to rule out cytotoxicity.

-

Experimental Workflow for In Vivo Neuroprotection Study

Conclusion and Future Directions

This compound, as a derivative of a naturally occurring phenylethanoid glycoside, holds considerable promise as a therapeutic agent. While direct experimental data is currently lacking, the extensive research on structurally similar compounds strongly suggests that its pharmacological profile will likely include potent antioxidant, anti-inflammatory, and neuroprotective activities.

Future research should focus on:

-

In vitro screening: To confirm the antioxidant and anti-inflammatory activities of this compound and determine its potency (IC₅₀/EC₅₀ values).

-

Mechanism of action studies: To elucidate the specific signaling pathways modulated by the compound.

-

In vivo efficacy studies: To evaluate its therapeutic potential in animal models of relevant diseases.

-

Pharmacokinetic and toxicity studies: To assess its drug-like properties and safety profile.

This technical guide provides a foundational understanding of the potential pharmacology of this compound, offering a roadmap for its future investigation and development as a novel therapeutic candidate.

References

- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]

- 2. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoacteoside, a dihydroxyphenylethyl glycoside, exhibits anti-inflammatory effects through blocking toll-like receptor 4 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Isolating Brachynoside Heptaacetate: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the isolation of Brachynoside heptaacetate from its plant source, Clerodendron brachyanthum. This document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and potential biological pathways.

Introduction to Brachynoside and its Acetylated Form

Brachynoside is a phenylethanoid glycoside that has been isolated from the leaves of Clerodendron brachyanthum Schauer[1][2][3][4]. Its chemical structure is 2-(3, 4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)-β-D-glucopyranoside[1][3][4]. The "heptaacetate" derivative, the focus of this guide, refers to the synthetically acetylated form of Brachynoside, where the free hydroxyl groups are converted to acetate (B1210297) esters. This modification is often performed to increase the compound's stability and lipophilicity, which can be advantageous for certain biological assays and drug delivery studies. The genus Clerodendrum is known for a variety of bioactive compounds, including diterpenoids, flavonoids, and phenylethanoid glycosides, which exhibit a range of pharmacological activities such as anti-inflammatory, antioxidant, and antimicrobial effects[5][6].

Experimental Protocols

This section outlines the detailed methodologies for the extraction and isolation of Brachynoside from Clerodendron brachyanthum leaves, followed by the protocol for its acetylation to yield this compound.

Extraction and Isolation of Brachynoside

The isolation of Brachynoside, a phenylethanoid glycoside, from plant material generally follows a multi-step procedure involving extraction, partitioning, and chromatographic purification. The following protocol is a composite methodology based on established procedures for isolating phenylethanoid glycosides from various plant sources.

2.1.1. Plant Material and Extraction

-

Plant Material: Fresh or air-dried leaves of Clerodendron brachyanthum are collected and powdered.

-

Extraction: The powdered plant material (e.g., 5 kg) is extracted three times with 50% ethanol (B145695) (e.g., 10 L) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a dry powder[7].

2.1.2. Liquid-Liquid Partitioning

-

The dry extract is suspended in water (e.g., 0.5 L) and subjected to sequential partitioning with solvents of increasing polarity.

-

The aqueous solution is first extracted three times with petroleum ether (or n-hexane) to remove non-polar compounds like fats and chlorophylls.

-

The aqueous layer is then successively extracted three times with ethyl acetate and finally with n-butanol[7]. The phenylethanoid glycosides are expected to be enriched in the n-butanol fraction.

-

Each fraction is evaporated to dryness under reduced pressure.

2.1.3. Chromatographic Purification

A combination of chromatographic techniques is employed for the purification of Brachynoside from the n-butanol fraction.

-

Macroporous Resin Column Chromatography:

-

The n-butanol extract is dissolved in water and loaded onto a macroporous resin column (e.g., MCI gel CHP-20P)[7].

-

The column is washed with distilled water to remove sugars and other highly polar impurities.

-

The phenylethanoid glycosides are then eluted with a stepwise gradient of methanol (B129727) in water (e.g., 30%, 50%, 70%, 100% methanol)[7].

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions enriched with Brachynoside are further purified on a Sephadex LH-20 column, eluting with methanol or a methanol-water mixture, to separate compounds based on their molecular size and polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Final purification is achieved using a reversed-phase C18 column on a preparative HPLC system[7].

-

A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.

-

The purity of the isolated Brachynoside should be confirmed by analytical HPLC.

-

Acetylation of Brachynoside to this compound

This procedure describes the complete acetylation of the hydroxyl groups of Brachynoside using a standard method.

-

Reaction Setup: Dissolve the purified Brachynoside (1.0 equivalent) in dry pyridine[2][8].

-

Addition of Reagent: Add an excess of acetic anhydride (B1165640) (e.g., 1.5-2.0 equivalents per hydroxyl group) dropwise to the solution at 0°C under an inert atmosphere (e.g., Argon)[2][9].

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed[2][9].

-

Quenching and Work-up:

-

Quench the reaction by adding dry methanol.

-

Co-evaporate the reaction mixture with toluene (B28343) to remove residual pyridine[9].

-

Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[2].

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography if necessary.

Data Presentation

The following tables summarize representative quantitative data for the isolation of phenylethanoid glycosides from plant extracts. Note that the specific yields for Brachynoside may vary.

Table 1: Extraction and Partitioning Yields of Phenylethanoid Glycosides from Chirita eburnea [7]

| Extraction/Partitioning Step | Starting Material (kg) | Yield (g) | Yield (%) |

| 50% Ethanol Extraction | 5 | 700 | 14.0 |

| Petroleum Ether Partition | 700 | 80 | 11.4 |

| Ethyl Acetate Partition | 700 | 120 | 17.1 |

| n-Butanol Partition | 700 | 200 | 28.6 |

Table 2: Purification of Phenylethanoid Glycosides from Cistanche deserticola using HSCCC [10]